Home > Products > Screening Compounds P71551 > 6-n-Octylaminouracil
6-n-Octylaminouracil -

6-n-Octylaminouracil

Catalog Number: EVT-270351
CAS Number:
Molecular Formula: C12H21N3O2
Molecular Weight: 239.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-n-Octylaminouracil (6-n-Octylaminouracil) is a synthetic compound that acts as a selective agonist for the G protein-coupled receptor 84 (GPR84). [, , ] GPR84 belongs to a family of receptors involved in sensing medium-chain fatty acids (MCFAs) and plays a role in inflammatory responses and metabolic processes. [, ] 6-n-Octylaminouracil is a valuable tool in scientific research, enabling the study of GPR84 function and its involvement in various physiological and pathological conditions.

2-Hydroxyoctanoic acid

Compound Description: 2-Hydroxyoctanoic acid is a medium-chain fatty acid (MCFA) with a hydroxyl group at the 2-position. It is mentioned as a potential endogenous ligand for GPR84 []. Relevance: This compound is relevant to 6-n-Octylaminouracil because it acts as a potential agonist of GPR84, the same receptor targeted by 6-n-Octylaminouracil. The paper suggests that MCFAs with hydroxyl groups at the 2- or 3-position, like 2-Hydroxyoctanoic acid, show greater efficacy in activating GPR84 compared to non-hydroxylated MCFAs []. This suggests a structure-activity relationship for GPR84 agonists, where the presence and position of the hydroxyl group play a role in receptor activation.

3-Hydroxyoctanoic acid

Compound Description: 3-Hydroxyoctanoic acid is another MCFA, structurally similar to 2-Hydroxyoctanoic acid, but with the hydroxyl group located at the 3-position. It is also identified as a potential endogenous ligand for GPR84 []. Relevance: Similar to 2-Hydroxyoctanoic acid, this compound is relevant to 6-n-Octylaminouracil due to its potential agonist activity on GPR84. The paper highlights that both 2- and 3-Hydroxyoctanoic acids are more potent activators of GPR84 compared to non-hydroxylated MCFAs []. This further emphasizes the importance of the hydroxyl group and its position for GPR84 activation and its potential impact on the development of compounds like 6-n-Octylaminouracil that target this receptor.

Lipopolysaccharide (LPS)

Compound Description: Lipopolysaccharide (LPS) is a large molecule found in the outer membrane of Gram-negative bacteria. It is a potent activator of the immune system, often used to induce inflammation in experimental settings. Studies show that LPS can increase the expression of GPR84 in various macrophage populations [].Relevance: While structurally dissimilar to 6-n-Octylaminouracil, LPS is relevant because it influences the expression of the target receptor, GPR84. The study shows that LPS upregulates GPR84 expression, suggesting a potential interplay between inflammatory signals triggered by LPS and the GPR84 pathway []. This information is crucial for understanding the context in which 6-n-Octylaminouracil, a GPR84 agonist, might exert its effects, especially in inflammatory settings.

Oxidized Low-Density Lipoprotein (oxLDL)

Compound Description: Oxidized Low-Density Lipoprotein (oxLDL) is a modified form of LDL cholesterol. It is considered pro-inflammatory and plays a role in the development of atherosclerosis. Research indicates that oxLDL can also elevate GPR84 expression in macrophages [].Relevance: Similar to LPS, oxLDL is relevant to 6-n-Octylaminouracil because it modulates the expression of the receptor GPR84, although it does not directly interact with the receptor like 6-n-Octylaminouracil. The ability of oxLDL to increase GPR84 expression suggests a potential link between GPR84 signaling and metabolic disorders like atherosclerosis, where oxLDL plays a significant role []. This information adds another layer of complexity to the potential applications of GPR84 modulators like 6-n-Octylaminouracil.

Source and Classification

6-OAU is classified as a synthetic GPR84 agonist. It was first discovered in a screening process aimed at identifying compounds that could activate GPR84, which is implicated in various physiological processes, including immune responses and inflammation. The compound's structure features an octylamine side chain attached to a uracil base, making it amphipathic, which contributes to its interaction with lipid membranes and receptors .

Synthesis Analysis

The synthesis of 6-OAU involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available uracil derivatives.
  2. Alkylation: The octylamine group is introduced through alkylation reactions. This can involve the use of alkyl halides and bases to facilitate the substitution at the appropriate position on the uracil ring.
  3. Purification: Following synthesis, the product is purified using techniques such as recrystallization or chromatography to isolate 6-OAU from by-products.

The precise conditions for these reactions, such as temperature and reaction time, can significantly influence yield and purity. For example, maintaining an inert atmosphere during synthesis can prevent unwanted side reactions .

Molecular Structure Analysis

The molecular structure of 6-OAU is characterized by its amphipathic nature:

  • Polar Head Group: The uracil moiety serves as a polar head group that can engage in hydrogen bonding.
  • Hydrophobic Tail: The octylamine tail provides hydrophobic characteristics that facilitate membrane interaction.

Structural Data

  • Molecular Formula: C₁₃H₁₈N₂O₂
  • Molecular Weight: Approximately 238.29 g/mol

The compound exhibits multiple polar interactions with GPR84, particularly via hydrogen bonds between the uracil ring and specific amino acids within the receptor's binding pocket .

Chemical Reactions Analysis

6-OAU participates in several chemical reactions primarily related to its role as a GPR84 agonist:

  1. Binding Reactions: Upon binding to GPR84, 6-OAU induces conformational changes in the receptor that activate intracellular signaling pathways mediated by G-proteins.
  2. Signal Transduction: The activation of GPR84 leads to downstream signaling cascades that affect cellular processes such as motility and cytokine production in immune cells.

Relevant Parameters

  • Binding Affinity: The binding affinity of 6-OAU for GPR84 is significantly higher than that of medium-chain fatty acids, indicating its potency as an agonist .
Mechanism of Action

The mechanism of action for 6-OAU involves its interaction with GPR84:

  1. Receptor Activation: Upon binding, 6-OAU stabilizes the active conformation of GPR84, promoting the exchange of GDP for GTP on the G-protein subunit.
  2. Signal Propagation: This exchange activates downstream signaling pathways that lead to cellular responses such as increased motility in microglia and modulation of inflammatory responses.

Data Supporting Mechanism

Studies have shown that treatment with 6-OAU results in rapid membrane ruffling and increased motility in microglial cells, which are essential for immune surveillance in the central nervous system . Additionally, inhibition studies using pertussis toxin confirm that these effects are mediated through Gi-coupled signaling pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-OAU are crucial for its functionality:

  • Solubility: 6-OAU is soluble in organic solvents like dimethyl sulfoxide and ethyl alcohol but may have limited solubility in water due to its hydrophobic tail.
  • Stability: The compound is stable under standard laboratory conditions but should be stored at low temperatures to prevent degradation.

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range consistent with similar compounds.
  • pKa Values: The presence of both amine and uracil groups suggests potential protonation states under varying pH conditions, affecting solubility and binding interactions .
Applications

The applications of 6-OAU are primarily focused on its role in research related to immunology and pharmacology:

  1. Research Tool: As a potent GPR84 agonist, 6-OAU serves as a valuable tool for studying the role of GPR84 in immune cell function and inflammation.
  2. Therapeutic Potential: Given its ability to modulate immune responses, there is potential for developing therapeutic agents targeting GPR84 for conditions such as autoimmune diseases or cancer.

Future Directions

Ongoing research aims to further elucidate the structure-activity relationship of 6-OAU analogs to enhance potency and selectivity while minimizing side effects .

Introduction to 6-OAU as a GPR84 Agonist

Historical Context of 6-OAU Discovery in GPCR Pharmacology

The identification of 6-n-octylaminouracil (6-OAU) in 2013 marked a pivotal advancement in GPCR pharmacology, specifically for the orphan receptor GPR84. Suzuki et al. first characterized 6-OAU as a potent synthetic surrogate agonist through targeted screening of bioactive compound libraries. Unlike endogenous medium-chain fatty acids (MCFAs) such as lauric acid (C12), which activate GPR84 with micromolar potency, 6-OAU exhibited sub-micromolar efficacy (EC₅₀ = 105–512 nM across assays), enabling precise interrogation of receptor functions [1] [6] [10]. This discovery addressed a critical challenge in the field: the absence of selective, drug-like tools to probe GPR84’s physiological roles. Prior to 6-OAU, research relied on non-selective lipid agonists with poor pharmacokinetic properties. The compound’s efficacy in inducing receptor internalization and calcium mobilization provided the first evidence of GPR84’s tractability as a therapeutic target [1] [8].

Table 1: Key Pharmacological Parameters of 6-OAU

Assay SystemEC₅₀ ValueFunctional Response
HEK293/GPR84-Gαi5105 nMPhosphoinositide accumulation
Sf9 membranes/GPR84-Gαi1 fusion512 nM[³⁵S]GTPγS binding
Human polymorphonuclear leukocytes318 nMChemotaxis
LPS-stimulated macrophages0.4 µMTNFα amplification

Classification Within Synthetic Lipid-Mimetic Agonists

6-OAU belongs to a structurally diverse class of synthetic lipid-mimetic agonists designed to target GPR84 with enhanced specificity and potency over endogenous ligands. Its chemical scaffold features an amphipathic structure: a polar uracil head group linked to a hydrophobic octylamine tail, mimicking the carboxylate-head/hydrocarbon-tail architecture of MCFAs [4] [5]. Cryo-EM analyses reveal that 6-OAU occupies the orthosteric binding pocket of GPR84, engaging residues within transmembrane helices (e.g., Tyr69²⁵³, Trp360⁷⁴³) and extracellular loop 2 (ECL2) (e.g., Arg172, Ser169) through hydrogen bonding and hydrophobic interactions [3] [5].

Compared to later-generation agonists like LY237 (EC₅₀ = 0.189 nM), 6-OAU exhibits moderate potency but remains a pharmacological benchmark due to its balanced signaling profile. It couples primarily to Gαi/o proteins, inhibiting cAMP accumulation, but also activates Gα16-mediated calcium flux and β-arrestin recruitment [6] [8]. This multi-pathway engagement distinguishes it from biased agonists like embelin and underscores its utility in mechanistic studies.

Table 2: Comparative Profile of GPR84 Agonists

AgonistPotency (EC₅₀)Chemical ClassKey Structural Features
6-OAU105–512 nMAminouracilUracil head + octylamine tail
LY2370.189 nMAlkylpyridinediolPyridine diol + nonyl chain
3-OH-C12~10 µMHydroxylated MCFA3-Hydroxy lauric acid
ZQ-161.25 µMAlkylthiopyrimidinediolHexylthio linker + pyrimidinediol

Role in Resolving GPR84 Orphan Receptor Status

6-OAU was instrumental in de-orphanizing GPR84 and defining its functional relevance. Before its discovery, GPR84 was tentatively linked to MCFA signaling, but endogenous ligands exhibited weak and non-selective activation. 6-OAU provided unambiguous evidence for GPR84’s proinflammatory phenotype through in vitro and in vivo models:

  • Cellular Studies: In macrophages and neutrophils, 6-OAU induced chemotaxis and amplified LPS-stimulated production of IL-8 and TNFα—responses abolished by GPR84 knockdown or pertussis toxin (indicating Gαi-dependence) [1] [9].
  • In Vivo Validation: Intravenous 6-OAU administration in rats elevated plasma CXCL1 levels and recruited leukocytes to air-pouch inoculation sites, confirming proinflammatory roles [1].
  • Structural Insights: Cryo-EM structures of 6-OAU-bound GPR84 revealed a fully occluded ligand-binding pocket stabilized by two disulfide bonds (Cys93³²⁵–Cys168ᴱᶜᴸ² and Cys11ᴺᵀ–Cys166ᴱᶜᴸ²). These bonds position ECL2 to shield the binding site, explaining the receptor’s selectivity for medium-chain ligands like 6-OAU over long-chain fatty acids [3] [5] [4].

Furthermore, 6-OAU enabled the identification of GPR84’s immunometabolic functions. It promotes pro-phagocytic signaling in macrophages, synergizing with CD47 blockade to enhance cancer cell phagocytosis—an effect reversed by the antagonist GLPG1205 [5] [9]. It also drives STAT1 activation, skewing macrophages toward antitumorigenic phenotypes in the tumor microenvironment [9].

Table 3: Functional Assays Validating GPR84 Activation by 6-OAU

Experimental ModelKey ResponseSignificance
Human PMNs & macrophagesChemotaxis; IL-8/TNFα amplificationConfirmed proinflammatory role
Rat air-pouch modelLeukocyte recruitmentDemonstrated in vivo relevance
Cancer cell phagocytosis assaysEnhanced macrophage phagocytosisEstablished role in immune surveillance
Tumor-associated macrophagesSTAT1 activation; M1 polarizationLinked GPR84 to antitumor immunity

Properties

Product Name

6-OAU

IUPAC Name

6-(octylamino)-1H-pyrimidine-2,4-dione

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C12H21N3O2/c1-2-3-4-5-6-7-8-13-10-9-11(16)15-12(17)14-10/h9H,2-8H2,1H3,(H3,13,14,15,16,17)

InChI Key

PFSWASUQURIOOR-UHFFFAOYSA-N

SMILES

CCCCCCCCNC1=CC(=O)NC(=O)N1

Solubility

Soluble in DMSO

Synonyms

GTPL5846; GTPL 5846; GTPL-5846.

Canonical SMILES

CCCCCCCCNC1=CC(=O)NC(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.